molecular formula C13H14N2O2S B6422014 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 452925-09-6

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6422014
CAS No.: 452925-09-6
M. Wt: 262.33 g/mol
InChI Key: NDUYDETXPAQXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic thiazole-based acetamide derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a central 1,3-thiazole ring, a privileged structure in drug discovery, which is substituted at the 4-position with a 4-ethoxyphenyl group and at the 2-position with an acetamide moiety. Thiazole-containing compounds are extensively investigated for their diverse biological activities, serving as key scaffolds in the development of novel therapeutic agents. This compound is primarily utilized in scientific research for screening and development, with studies on closely related analogs indicating potential applications in oncology and microbiology. Thiazole derivatives have demonstrated significant anticancer activity in vitro, with some compounds showing efficacy in reducing cell viability in various cancer cell lines . Furthermore, the thiazole core is recognized for its antimicrobial properties , and preliminary studies on similar structures suggest potential for inhibiting the growth of various bacterial strains . The mechanism of action for such compounds often involves the interaction with specific molecular targets, potentially leading to the disruption of essential biological pathways in cancer cells or microorganisms . Researchers value this compound for exploring structure-activity relationships (SAR) to optimize potency and selectivity. Thiazoles are also actively studied as inhibitors of key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Attention: This product is for research use only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-11-6-4-10(5-7-11)12-8-18-13(15-12)14-9(2)16/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUYDETXPAQXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives with α-Halo Carbonyl Compounds

The thiazole core is typically constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of thiourea derivatives with α-halo carbonyl precursors. For this compound, the reaction begins with 4-ethoxyphenylthiourea and chloroacetone under basic conditions. Ethyl acetate or ethanol serves as the solvent, with triethylamine (TEA) catalyzing the dehydrohalogenation step. The intermediate 4-(4-ethoxyphenyl)thiazol-2-amine is subsequently acetylated using acetic anhydride or acetyl chloride.

Key reaction parameters:

  • Temperature : 20–25°C during thiourea activation, followed by reflux (80°C) for cyclization.

  • Solvent polarity : Ethanol enhances nucleophilicity of the thiol group, while ethyl acetate improves product isolation.

  • Catalyst loading : 1.2 equivalents of TEA yield optimal conversion rates (78–85%).

Direct Acylation of Pre-formed 4-(4-Ethoxyphenyl)thiazol-2-amine

An alternative route involves synthesizing 4-(4-ethoxyphenyl)thiazol-2-amine independently, followed by acylation. The amine is prepared via cyclization of 4-ethoxybenzaldehyde thiosemicarbazone with chloroacetic acid, as described in. Acetylation is then achieved using acetyl chloride in dry dichloromethane (DCM) with TEA as a base. This method avoids side reactions associated with in situ acetyl group formation.

Reaction conditions :

  • Molar ratio : A 1:1.5 ratio of amine to acetyl chloride ensures complete acylation.

  • Purification : Recrystallization from ethanol-DMF (3:1) yields >90% purity.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that ethanol outperforms DMF in cyclocondensation due to its ability to stabilize intermediates via hydrogen bonding. Elevated temperatures (reflux) accelerate ring closure but may degrade thermally sensitive intermediates. For acylation, dry DCM minimizes hydrolysis of acetyl chloride, maintaining reaction efficiency.

Catalytic Systems

Triethylamine remains the preferred base for both cyclocondensation and acylation. However, pyridine has been explored as an alternative in moisture-sensitive reactions, though it reduces yields by 10–15%.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

  • δ 2.15 (s, 3H, CH₃CO), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 7.02–7.45 (m, 4H, Ar-H), 8.21 (s, 1H, NH).

IR (KBr, cm⁻¹):

  • 3280 (N–H stretch), 1665 (C=O), 1590 (C=N), 1240 (C–O–C).

Chromatographic Purity Assessment

Thin-layer chromatography (TLC) using ethyl acetate/hexane (1:2) confirms reaction completion, with the product exhibiting an Rf of 0.45. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) validates >98% purity.

Comparative Analysis of Synthetic Methods

Parameter Cyclocondensation Route Direct Acylation Route
Total Yield 72–78%85–90%
Reaction Time 8–10 hours4–6 hours
Purification Complexity ModerateLow
Scalability Limited by thiourea stabilityIndustrial applicability

The direct acylation route offers superior yields and scalability, making it preferable for large-scale synthesis. However, cyclocondensation remains valuable for generating structural analogs via intermediate functionalization.

Mechanistic Insights and Side-Reaction Mitigation

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of chloroacetone, forming a thioether intermediate. Intramolecular cyclization eliminates HCl, yielding the thiazole ring. Competing pathways, such as over-acylation, are suppressed by controlled reagent addition and temperature modulation.

Acylation Side Reactions

Excess acetyl chloride may lead to N,O-diacetylation, detectable via HPLC as a secondary peak at Rf 0.62. This is mitigated by incremental reagent addition and real-time TLC monitoring.

Industrial Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times by 40% compared to batch processes. A two-stage system separates cyclocondensation and acylation, minimizing intermediate degradation.

Waste Management

Ethanol and DCM are recovered via fractional distillation, achieving 85% solvent reuse. Chloride byproducts are neutralized with calcium hydroxide, producing inert CaCl₂ for disposal.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical pathways and reactions. It serves as a ligand in coordination chemistry, enhancing the development of novel materials.

The compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Research indicates that thiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity: Preliminary studies suggest efficacy against various fungal strains.
  • Anticancer Potential: this compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, compounds derived from similar thiazole structures have shown selective cytotoxicity towards human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .

Medicinal Chemistry

Due to its bioactive properties, the compound is being explored as a candidate for drug development. It has shown promise in preclinical studies for treating various diseases through mechanisms such as enzyme inhibition and modulation of cellular signaling pathways .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of several thiazole derivatives, including this compound. The results indicated significant inhibition of cell growth in A549 cells with IC50 values comparable to established chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that similar thiazole compounds exhibited activity against a range of bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Data Tables

Application AreaObserved EffectsReferences
ChemistryBuilding block for complex molecules,
AntimicrobialEffective against Gram-positive/negative bacteria,
AntifungalPotential efficacy against fungal strains,
AnticancerInhibition of A549 cell proliferation ,

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity to these targets. The compound’s effects can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Structural Modifications on the Thiazole Core

Substituents at Position 4 of the Thiazole Ring
Compound Name Substituent at Position 4 Molecular Formula Key Features Reference
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-ethoxyphenyl C₂₀H₁₉N₃O₅S Nitro and methyl on phenoxy side chain
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-chloro-4-fluorophenyl C₁₁H₈ClFN₂OS Halogenated phenyl; higher lipophilicity
N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-chloro-3-methylphenyl C₁₂H₁₁ClN₂OS Chlorine and methyl; steric effects
N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (16) 3-hydroxyphenyl C₁₁H₁₀N₂O₂S Hydroxyl group enhances solubility
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (18) 5-bromothiophene C₉H₇BrN₂OS₂ Heterocyclic thiophene; bromine atom

Key Observations :

  • Halogen substituents (Cl, F, Br) increase lipophilicity and may improve membrane permeability .
Modifications on the Acetamide Side Chain
Compound Name Acetamide Side Chain Modification Biological Activity (if reported) Reference
This compound 2-(2-methyl-4-nitrophenoxy)acetamide Not reported
N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) Thiazolidinedione moiety α-glucosidase inhibition (63%)
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (2) Coumarin-linked acetamide Fluorescence; potential bioactivity
2-(3-methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide Pyridinyl and methoxyphenyl Structural diversity for target binding

Key Observations :

  • Thiazolidinedione derivatives (e.g., compound 3g) exhibit significant enzyme inhibition due to hydrogen-bonding interactions .
  • Coumarin-linked acetamides (e.g., compound 2) may have applications in photodynamic therapy or as fluorescent probes .
  • The nitro group in the target compound could confer electron-withdrawing effects, influencing reactivity or metabolic stability .

Challenges :

  • Steric hindrance from bulky substituents (e.g., 4-chloro-3-methylphenyl in compound 15) may reduce reaction yields .

Key Trends :

  • Lipophilicity : Highest in the target compound due to nitro and ethoxy groups.
  • Bioactivity : Thiazolidinedione derivatives (e.g., 3g) show superior enzyme inhibition compared to simpler acetamides .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article focuses on its potential antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and research findings.

1. Chemical Structure and Properties

The compound features a thiazole ring substituted with an ethoxyphenyl group, which is crucial for its biological activity. The structural formula can be represented as:

N 4 4 ethoxyphenyl 1 3 thiazol 2 yl acetamide\text{N 4 4 ethoxyphenyl 1 3 thiazol 2 yl acetamide}

This unique arrangement enhances its interaction with biological targets, contributing to its pharmacological effects.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.17 mg/mL
Staphylococcus aureus0.23 mg/mL
Bacillus cereus0.23 mg/mL

The compound's mechanism of action may involve the inhibition of bacterial enzymes or interference with cell wall synthesis, although specific pathways remain to be fully elucidated .

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Case Study: Antiproliferative Activity

A study demonstrated that this compound exhibited an IC50 value of 5.73 µM against MCF-7 cells, indicating significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin . The compound's ability to induce apoptosis and inhibit cell cycle progression at the G1 phase further supports its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.73Induction of apoptosis
MDA-MB-23112.15Cell cycle arrest

The biological activity of this compound is attributed to several mechanisms:

Binding to Enzymes: The thiazole moiety can interact with enzyme active sites, inhibiting their function which is particularly relevant in antimicrobial and anticancer contexts.

Modulation of Signaling Pathways: The compound influences cellular signaling pathways that regulate cell proliferation and apoptosis.

Interaction with Nucleic Acids: It has been suggested that the compound may bind to DNA or RNA, affecting their structure and biological functions.

5. Anti-inflammatory Activity

Thiazole derivatives are also known for their anti-inflammatory properties. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Inhibition Studies

In vitro studies have shown that thiazole derivatives can significantly inhibit COX-2 activity:

CompoundIC50 (nM)
Thiazole Derivative A0.3
Thiazole Derivative B1

These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .

Q & A

Q. What advanced analytical techniques quantify trace impurities in the compound?

  • Methodological Answer :
  • LC-HRMS : Detect impurities at ppm levels using high-resolution mass spectrometry.
  • 2D NMR (COSY, HSQC) : Identify unknown byproducts by correlating proton and carbon shifts .

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